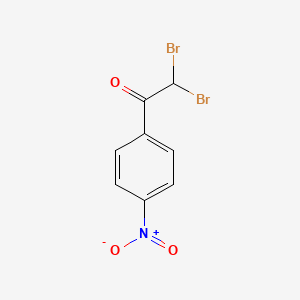

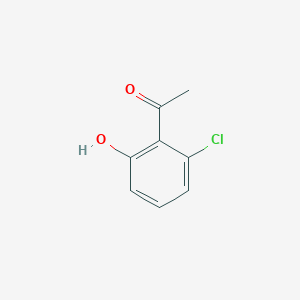

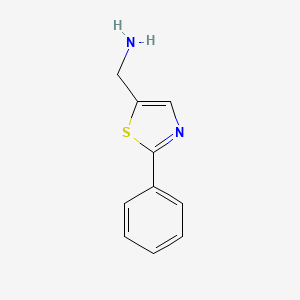

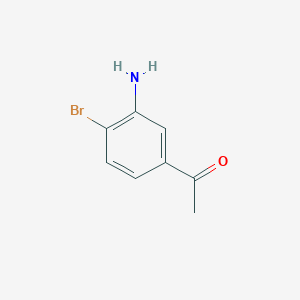

![molecular formula C11H12N2O3 B1349183 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid CAS No. 797806-58-7](/img/structure/B1349183.png)

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid, also known as HMBI, is an organic compound with a variety of applications in research and industry. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a five-membered ring structure. HMBI is a versatile compound that is used in a wide range of scientific research applications, such as in the synthesis of pharmaceuticals, in the preparation of catalysts, and in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

A Novel Approach in Organic Synthesis 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid is utilized as a bifunctional formyl acid in a novel isocyanide-based three-component synthesis method. This compound enables the formation of benzimidazole-fused 1,4-diazepine-5-ones, marking a significant development in organic synthesis methodologies (Ghandi, Zarezadeh, & Taheri, 2011).

Intermediate for Synthesis of Functional Molecules The compound also acts as an intermediate for the synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, an important precursor in creating a range of functional molecules, including drugs, agrochemicals, dyes, perfumes, and cosmetics, reflecting its versatile application in various industries (Katsuyama & Kubo, 2007).

Creation of Novel Benzimidazole-Based Schiff Base Copper(II) Complexes The compound is involved in the creation of new benzimidazole-based Schiff base copper(II) complexes. These complexes demonstrate substantial interactions with calf thymus DNA and exhibit significant cytotoxic effects against various human cancer cell lines, indicating their potential in biomedical applications, particularly in the development of anticancer therapies (Paul et al., 2015).

Biological and Antimicrobial Applications

Antibacterial and Antifungal Potency 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid derivatives have been synthesized and shown considerable antibacterial and antifungal activity. Some of these compounds, particularly those synthesized through a series of condensation reactions, exhibit strong activity against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting their potential in developing new antimicrobial agents (Reddy & Reddy, 2010; Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017; Fahmy, El-masry, & Abdelwahed, 2001).

Pharmacological Screening The compound also plays a role in pharmacological screening, particularly in the synthesis of benzimidazole derivatives. These derivatives have undergone pharmacological screening and have shown promising results, indicating their potential in medicinal chemistry and drug development (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).

Propiedades

IUPAC Name |

3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16/h1-4,14H,5-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJKYWHOQRJTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360388 |

Source

|

| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

CAS RN |

797806-58-7 |

Source

|

| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

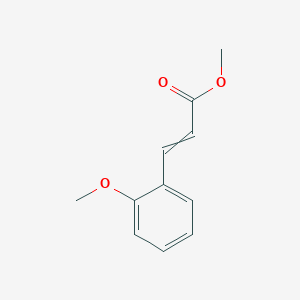

![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)